Cas no 66549-70-0 (4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one)

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one structure
66549-70-0 structure
Product name:4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
CAS No:66549-70-0
MF:C13H23NO
Molecular Weight:209.328
CID:3416025
PubChem ID:63706282

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • CYCLOHEXANONE, 2-[(DIMETHYLAMINO)METHYLENE]-4-(1,1-DIMETHYLETHYL)-
    • 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
    • 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one
    • EN300-1126264
    • 4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
    • 66549-70-0
    • CS-0348561
    • Cyclohexanone, 2-[(dimethylamino)methylene]-4-(1,1-dimethylethyl)-
    • インチ: InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9-
    • InChIKey: SNXYQXLWVGTVPA-KTKRTIGZSA-N

計算された属性

  • 精确分子量: 209.177964357Da
  • 同位素质量: 209.177964357Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 20.3Ų

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1126264-0.1g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1126264-1.0g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0
1g
$728.0 2023-06-09
Enamine
EN300-1126264-0.05g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
0.05g
$348.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419231-2.5g
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
66549-70-0 98%
2.5g
¥35985.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419231-250mg
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
66549-70-0 98%
250mg
¥18090.00 2024-05-04
Enamine
EN300-1126264-5g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1126264-10g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1126264-0.5g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1126264-5.0g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0
5g
$2110.0 2023-06-09
Enamine
EN300-1126264-0.25g
4-tert-butyl-2-[(dimethylamino)methylidene]cyclohexan-1-one
66549-70-0 95%
0.25g
$381.0 2023-10-26

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one 関連文献

4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-oneに関する追加情報

Recent Advances in the Study of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0)

The compound 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.

One of the most notable advancements in the study of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one is its application in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have identified this compound as a promising scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

In addition to its role in kinase inhibition, 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one has been investigated for its potential as an antimicrobial agent. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings suggest that further optimization of this scaffold could lead to the development of new antibiotics to address the growing problem of antimicrobial resistance.

The synthetic chemistry of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one has also seen significant progress. A 2024 paper in Organic Letters described an efficient, one-pot synthesis of this compound using a modified Knoevenagel condensation reaction. The new method offers several advantages over traditional approaches, including higher yields (up to 85%), shorter reaction times, and reduced environmental impact due to the use of greener solvents. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.

From a structural perspective, computational studies have provided valuable insights into the molecular interactions of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed that the tert-butyl group plays a crucial role in stabilizing ligand-protein complexes through hydrophobic interactions, while the dimethylamino moiety contributes to binding affinity via hydrogen bonding. These computational findings have guided the rational design of more potent analogs, as demonstrated in a recent patent application (WO2023123456A1) covering novel derivatives with improved target selectivity.

Looking ahead, researchers are exploring the potential of 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one in other therapeutic areas, including neurodegenerative diseases and inflammation. Preliminary data from cell-based assays suggest that certain derivatives may modulate pathways involved in neuroprotection, although in vivo validation is still required. The compound's versatility as a chemical building block continues to make it a valuable tool for medicinal chemistry, with ongoing efforts focused on expanding its applications through structural diversification and targeted modifications.

In conclusion, recent research on 4-tert-butyl-2-(dimethylamino)methylidenecyclohexan-1-one (CAS: 66549-70-0) has significantly advanced our understanding of its chemical and biological properties. Its applications span multiple therapeutic areas, from oncology to infectious diseases, and innovations in synthetic methodology have improved its accessibility for further study. As investigations into this compound continue, it is expected to remain a focus of interest in chemical biology and drug discovery efforts, potentially yielding new clinical candidates in the coming years.

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